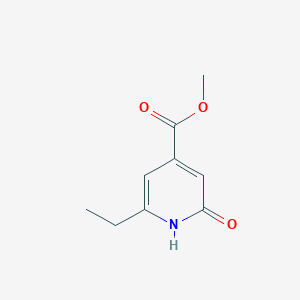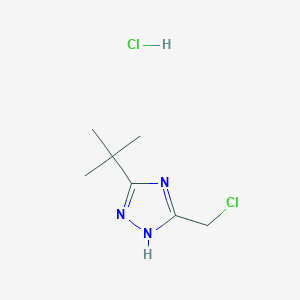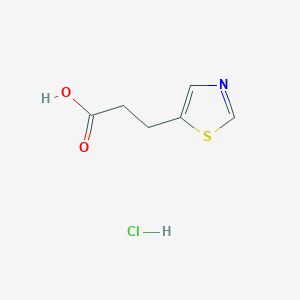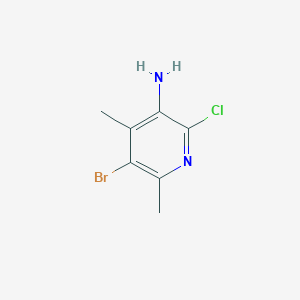
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Descripción general
Descripción
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method is the bromination and chlorination of 4,6-dimethylpyridin-3-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4,6-dimethylpyridine: Similar structure but lacks the amine group.
2-Chloro-4,6-dimethylpyridin-3-amine: Similar structure but lacks the bromine atom.
5-Bromo-4,6-dimethylpyridin-2-amine: Similar structure but with different positioning of the chlorine atom.
Uniqueness
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications. This dual halogenation provides a versatile platform for further functionalization and synthesis of complex molecules .
Propiedades
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHURIMDJNGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)
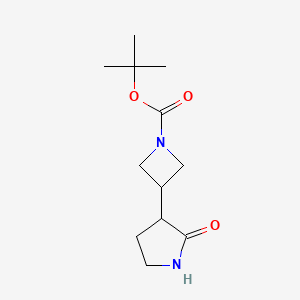
![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)
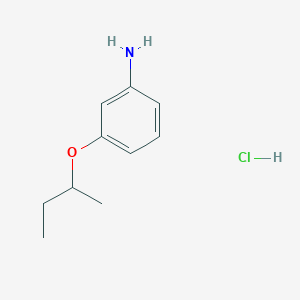


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)
![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)
